2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane
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Overview
Description
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane is an organic compound characterized by the presence of an oxane ring and a heptyloxy chain with a prop-2-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane typically involves the reaction of 7-bromoheptanol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate 7-[(prop-2-yn-1-yl)oxy]heptanol, which is then cyclized to form the oxane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and the development of targeted therapies. The oxane ring and heptyloxy chain contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: This compound shares the prop-2-yn-1-yloxy group but has a naphthalene ring instead of an oxane ring.
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: Similar in structure but with an ethoxyethanol chain instead of a heptylo
Properties
CAS No. |
832726-54-2 |
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Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
2-(7-prop-2-ynoxyheptoxy)oxane |
InChI |
InChI=1S/C15H26O3/c1-2-11-16-12-7-4-3-5-8-13-17-15-10-6-9-14-18-15/h1,15H,3-14H2 |
InChI Key |
TZMAJYSQYUYZLG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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